

3-Benzyl-3,9-diazaspiro[5.5]undecane CAS number 189333-49-1

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Benzyl-3,9-diazaspiro[5.5]undecane
Cat. No.:	B065765

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An In-Depth Technical Guide to **3-Benzyl-3,9-diazaspiro[5.5]undecane**: A Privileged Scaffold for Modern Drug Discovery

This guide provides an in-depth technical overview of **3-Benzyl-3,9-diazaspiro[5.5]undecane** (CAS No. 189333-49-1), a key molecular building block in contemporary medicinal chemistry. We will move beyond a simple recitation of facts to explore the causality behind its applications, focusing on its role as a versatile linker for Proteolysis Targeting Chimeras (PROTACs) and as a core scaffold for developing novel therapeutics targeting a range of challenging diseases.

Core Molecular Profile

3-Benzyl-3,9-diazaspiro[5.5]undecane is a heterocyclic compound featuring a spirocyclic system composed of two piperidine rings sharing a single carbon atom. The benzyl group attached to one of the nitrogen atoms provides steric bulk and lipophilicity, while the secondary amine offers a reactive handle for further chemical modification. This unique three-dimensional architecture is a cornerstone of its utility in drug design.

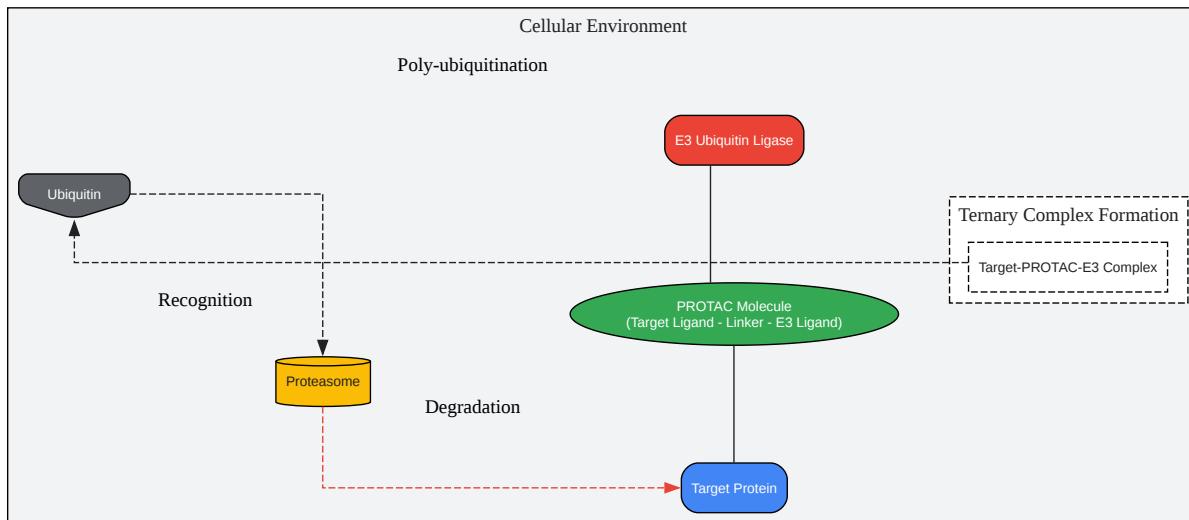
Property	Value	Source
CAS Number	189333-49-1	[1] [2]
Molecular Formula	C ₁₆ H ₂₄ N ₂	[2] [3]
Molecular Weight	244.38 g/mol	[2] [3]
Appearance	Off-white to yellow solid	[4] [5]
IUPAC Name	3-benzyl-3,9-diazaspiro[5.5]undecane	[3] [6]
Synonyms	3-(Phenylmethyl)-3,9-diazaspiro[5.5]undecane	[5]
Storage	Inert atmosphere, Room temperature	[5] [7]

The Premier Application: A Rigid Linker for PROTACs

The most prominent and modern application of **3-Benzyl-3,9-diazaspiro[5.5]undecane** is as a linker component in the synthesis of PROTACs.[\[1\]](#)[\[2\]](#) PROTACs are heterobifunctional molecules that hijack the cell's own ubiquitin-proteasome system to selectively degrade target proteins, offering a powerful new therapeutic modality.[\[1\]](#)

The PROTAC Mechanism: A Ternary Complex

A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[\[1\]](#) The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is the prerequisite for ubiquitination and subsequent degradation.



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Caption: The PROTAC mechanism of action, culminating in target protein degradation.

Rationale for Using a Diazaspiro[5.5]undecane Linker

The choice of the **3-Benzyl-3,9-diazaspiro[5.5]undecane** scaffold as a PROTAC linker is deliberate and scientifically grounded. Spirocycles are considered "privileged" structures in medicinal chemistry because their rigid, three-dimensional nature allows for precise spatial orientation of substituents.^{[8][9]} This contrasts with flexible alkyl linkers, where conformational uncertainty can be a significant hurdle in rational design.

Key Advantages:

- Conformational Rigidity: The spirocyclic core restricts bond rotation, reducing the entropic penalty of forming the ternary complex and providing a more predictable vector for attaching the two ligands.^[9]
- Three-Dimensionality: It effectively projects the ligands into three-dimensional space, enabling exploration of binding orientations that are inaccessible to flat, aromatic linkers.
- Synthetic Tractability: The secondary amine at the N9 position provides a convenient and reactive site for coupling to one of the ligands, while the N3-benzyl group can be removed via hydrogenolysis to expose another reactive site, allowing for sequential and controlled synthesis.

Experimental Workflow: Incorporating the Linker

Below is a representative, self-validating protocol for incorporating **3-Benzyl-3,9-diazaspiro[5.5]undecane** into a PROTAC. This workflow assumes the synthesis of a PROTAC targeting a hypothetical kinase, using a known E3 ligase ligand like pomalidomide.

Step 1: Coupling the E3 Ligase Ligand

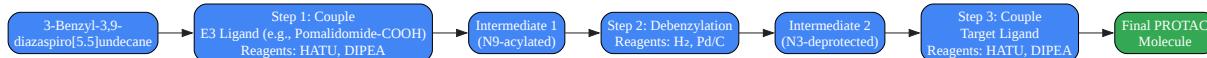
- Reaction Setup: In an inert atmosphere (N₂ or Ar), dissolve **3-Benzyl-3,9-diazaspiro[5.5]undecane** (1.0 eq) and a carboxylic acid derivative of the E3 ligase ligand (e.g., pomalidomide-COOH, 1.1 eq) in anhydrous Dimethylformamide (DMF).
- Coupling: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA, 2.0 eq).
- Monitoring: Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-12 hours). The appearance of a new, higher molecular weight peak in the LC-MS corresponding to the coupled product validates the reaction's progress.
- Workup & Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Purify the crude product via flash column chromatography on silica gel.

Step 2: Deprotection of the N3-Amine

- Reaction Setup: Dissolve the purified product from Step 1 in a solvent like Methanol or Ethanol.
- Hydrogenolysis: Add a palladium catalyst, typically 10% Palladium on Carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
- Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of a product peak corresponding to the mass of the de-benzylated compound. The loss of 91 Da (the mass of a benzyl group) is the key validation metric.
- Workup: Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate under reduced pressure.

Step 3: Coupling the Target Protein Ligand

- Reaction Setup: Dissolve the de-benzylated intermediate from Step 2 (1.0 eq) and a carboxylic acid derivative of the target protein ligand (1.1 eq) in anhydrous DMF.
- Coupling: Repeat the coupling procedure using HATU and DIPEA as described in Step 1.
- Final Purification: Monitor and work up the reaction as before. The final purification is often performed using reverse-phase HPLC to ensure high purity required for biological assays. The final product's identity and purity are validated by ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).



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Caption: Synthetic workflow for building a PROTAC using the diazaspiro linker.

The Diazaspiro[5.5]undecane Core: A Scaffold for Diverse Bioactivity

Beyond its role in PROTACs, the 3,9-diazaspiro[5.5]undecane framework is a foundational element for designing ligands targeting various biological systems.[\[10\]](#)[\[11\]](#) Its inherent rigidity and defined exit vectors make it an excellent scaffold for structure-activity relationship (SAR) studies.

GABA-A Receptor Antagonists for Immunomodulation

Recent studies have identified 3,9-diazaspiro[5.5]undecane derivatives as potent and competitive antagonists of the γ -aminobutyric acid type A (GABA-A) receptor.[\[12\]](#)[\[13\]](#) This is particularly significant because these compounds exhibit low cellular membrane permeability.[\[13\]](#) This property makes them highly attractive as tools to investigate peripheral GABA-A receptor-mediated effects, such as in the immune system, while minimizing the potential for central nervous system (CNS) side effects like convulsions.[\[13\]](#)

- Key Insight: A structurally simplified m-methylphenyl analog demonstrated high-nanomolar binding affinity ($K_i = 180$ nM) and selectivity for the extrasynaptic $\alpha_4\beta\delta$ subtype.[\[12\]](#)
- Functional Outcome: This analog was shown to efficiently rescue the inhibition of T-cell proliferation, providing a strong rationale for exploring this class of compounds for their immunomodulatory potential.[\[12\]](#)

Applications in Metabolic and Neurological Disorders

The broader 1,9- and 3,9-diazaspiro[5.5]undecane families have been explored for a multitude of therapeutic applications, underscoring the "privileged" nature of this heterocyclic system.

Therapeutic Target/Application	Key Findings	Reference
Acetyl-CoA Carboxylase (ACC) Inhibition	Derivatives show potent dual inhibition of ACC1 and ACC2, key enzymes in fatty acid metabolism, with IC_{50} values in the low nanomolar range. This is a potential strategy for treating metabolic diseases.	[10][11]
Pain and Neurological Disorders	The scaffold is used to develop dual μ -opioid receptor (MOR) agonists and σ_1 receptor (σ_1 R) antagonists for pain treatment. It has also been explored for developing drugs targeting neurological disorders by interacting with specific brain receptors.	[14][15]
Obesity Treatment	1,9-Diazaspiro[5.5]undecan-2-one derivatives have been investigated as inhibitors of diglyceride acyltransferase (DGAT), a pathway relevant to obesity.	[11]
Anticancer Agents	A derivative containing the 1,9-diazaspiro[5.5]undecane moiety showed potent inhibition of Cyclin-Dependent Kinase 7 (CDK7) with an IC_{50} value ≤ 5 nM, suggesting applications in oncology.	[11]

Synthesis and Further Functionalization

While commercially available, understanding the synthesis of **3-Benzyl-3,9-diazaspiro[5.5]undecane** provides insight into its chemical properties and potential for creating novel analogs. A common approach involves the construction of the spirocyclic core via a double Mannich reaction or similar cyclization strategies.^[16] A plausible synthetic route is outlined below.

Hypothetical Synthetic Protocol

This protocol is based on established principles for synthesizing related diazaspirocyclic structures.

- Starting Material: Begin with a suitable precursor like 1-benzyl-4-piperidone.
- Double Michael Addition: React 1-benzyl-4-piperidone with an amine source (e.g., ammonia or a protected amine) and an acrylate equivalent in a tandem reaction. The initial Michael addition forms an intermediate that then undergoes an intramolecular cyclization via a second Michael addition to form the spirocyclic core.
- Reduction/Final Steps: Reduction of any carbonyl groups and removal of protecting groups would yield the final **3-Benzyl-3,9-diazaspiro[5.5]undecane**.

The causality here lies in using a symmetrical starting material (4-piperidone derivative) to facilitate the double annulation required to build the second piperidine ring around the C4 carbon, thus forming the spiro center.

Conclusion and Future Outlook

3-Benzyl-3,9-diazaspiro[5.5]undecane is far more than a simple chemical intermediate; it is a sophisticated molecular tool for advanced drug discovery. Its primary value lies in its role as a conformationally constrained linker for PROTACs, where its rigid 3D structure provides a distinct advantage for rational drug design. Furthermore, the proven biological activity of its derivatives across a range of targets—from GABA-A receptors to metabolic enzymes—solidifies the diazaspiro[5.5]undecane scaffold as a truly privileged structure. For researchers in drug development, this compound represents a validated and highly versatile starting point for creating next-generation therapeutics with enhanced potency, selectivity, and novel mechanisms of action.

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- To cite this document: BenchChem. [3-Benzyl-3,9-diazaspiro[5.5]undecane CAS number 189333-49-1]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b065765#3-benzyl-3-9-diazaspiro-5-5-undecane-cas-number-189333-49-1>

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